molecular formula C18H19NO4 B1356280 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid CAS No. 252919-08-7

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

Cat. No. B1356280
CAS RN: 252919-08-7
M. Wt: 313.3 g/mol
InChI Key: RGNBASLLMGVXSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound plays a role in the synthesis of biologically active compounds. It has been used in the preparation of 2-thioxo-l,3thiazan-4-ones, which are intermediates in the synthesis of biologically active compounds. Additionally, it is utilized in the synthesis of various organic compounds, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone.


Molecular Structure Analysis

The molecular formula of this compound is C19H21NO4 . The InChI key is UATBFEJJXSCPED-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is involved in the direct synthesis of benzylic amines through palladium-catalyzed carbonylative aminohomologation of aryl halides. This process is significant in the production of compounds used in pharmaceuticals and agrochemicals.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 327.37 g/mol . It is a solid compound .

Scientific Research Applications

Synthesis of Functional Poly (β-peptoid)s

“N-Benzyl-N-Cbz-beta-alanine” is used in the controllable polymerization of N-substituted β-Alanine N-Thiocarboxyanhydrides for the convenient synthesis of functional Poly (β-peptoid)s . Poly (β-peptoid)s are a class of polypeptide mimics with a polyamide backbone similar to polypeptides but with an extra methylene group and with the proton of nitrogen-hydrogen bond in the backbone substituted by an alkyl group .

Biomimetic Scaffolds

Poly (β-peptoid)s, synthesized using “N-Benzyl-N-Cbz-beta-alanine”, demonstrate promising biological applications in biomimetic scaffolds . These scaffolds can mimic the natural extracellular matrix and provide a conducive environment for cell growth and tissue regeneration .

Antifouling Properties

The compound is used in the synthesis of poly (β-peptoid)s, which have excellent antifouling properties . This makes them useful in various applications where it’s crucial to prevent the accumulation of unwanted substances, such as in medical devices and ship hulls .

Antibacterials

Poly (β-peptoid)s, synthesized using “N-Benzyl-N-Cbz-beta-alanine”, have been found to have antibacterial properties . This opens up potential applications in the development of new antibiotics and antimicrobial coatings .

Biocompatibility and Proteolysis Resistance

Poly (β-peptoid)s have superior biocompatibility and excellent stability against proteolysis . This makes them suitable for various biomedical applications, including drug delivery and tissue engineering .

Pharmaceutical Testing

“N-Benzyl-N-Cbz-beta-alanine” is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for ensuring the accuracy of test results in pharmaceutical research and quality control .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . It is classified under Storage Class Code 11, which refers to Combustible Solids .

Mechanism of Action

Mode of Action

It’s known that the compound is used in organic synthesis , suggesting it may interact with other molecules to form more complex structures.

Biochemical Pathways

As a compound used in organic synthesis , it’s likely involved in the formation of other complex organic compounds.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

As a compound used in organic synthesis , its primary function may be to serve as a building block in the formation of other complex organic compounds.

Action Environment

It’s known that the compound should be stored in a dry room temperature environment .

properties

IUPAC Name

3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNBASLLMGVXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573962
Record name N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

CAS RN

252919-08-7
Record name N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of N-benzyloxycarbonyl-β-alanine (11.16 g, 50.00 mmol) in anhydrous THF (160 mL) and DMF (40 mL) at 0° C. was slowly added NaH (60% in oil, 6.000 g, 150.0 mmol). After stirring at 0° C. for 15 min, benzyl bromide (9.10 mL, 75.00 mmol) was added. The reaction mixture was stirred at rt for 22 h. It was quenched with water (90 mL), followed by 1 N HCl (110 mL), and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by Combiflash (40-60% EtOAc/hexane) to afford 3-{benzyl[(benzyloxy)cabonyl]amino}propanoic acid as a viscous pale yellow oil (14.2 g, 91% in yield). MS (ESI): 312.0 (M−H).
Quantity
11.16 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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